molecular formula C6H6ClNO B1266951 2-(Chloromethyl)pyridine 1-oxide CAS No. 31640-94-5

2-(Chloromethyl)pyridine 1-oxide

Cat. No. B1266951
CAS RN: 31640-94-5
M. Wt: 143.57 g/mol
InChI Key: MOAMWFWIEPZLRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Chloromethyl)pyridine 1-oxide involves the reaction of 2-chloromethylpyridine with pyridine to yield corresponding pyridinium chlorides, which, upon further reaction, produce 1-methyl-2-pyridones. This process is a part of a reaction sequence that commences with the 1-oxidation of 2-picolines, highlighting a convenient route for synthesizing 1-methyl-2-pyridones starting from 2-picolines (Matsumura, Nashima, & Ishibashi, 1970). Additionally, an improved synthesis method using POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridineN-oxide under mild conditions has been developed, confirming the structure by 1H NMR and IR (Liang, 2007).

Molecular Structure Analysis

Molecular structure analysis of 2-(Chloromethyl)pyridine 1-oxide and its derivatives is critical for understanding their chemical behavior. Hydrogen bonds in complexes of substituted pyridine N-oxides with pentachlorophenol indicate the oxygen atom of the N-oxide group accepts hydrogen bonds from two molecules of pentachlorophenol, showcasing the intermolecular interactions that define their chemical reactivity and stability (Dega‐Szafran et al., 1997).

Chemical Reactions and Properties

The chemical reactions and properties of 2-(Chloromethyl)pyridine 1-oxide are significant for its application in various chemical processes. The compound undergoes various reactions, including chlorination and bromination, leading to the formation of dihalogenated pyridine 1-oxides. These reactions are critical for further chemical modifications and the synthesis of complex molecules (Abramovitch, Campbell, Knaus, & Silhánková, 1972).

Physical Properties Analysis

The physical properties of 2-(Chloromethyl)pyridine 1-oxide, such as melting point, boiling point, and solubility, are essential for its handling and application in chemical syntheses. The crystal structure analysis provides detailed insights into its molecular geometry, which is crucial for understanding its physical characteristics (Ülkü, Huddle, & Morrow, 1971).

Chemical Properties Analysis

The chemical properties of 2-(Chloromethyl)pyridine 1-oxide, including its reactivity with various chemical reagents and its role as an intermediate in organic syntheses, are pivotal. For instance, its use in the direct arylation of pyridine N-oxides shows excellent yield and selectivity for the 2-position with a wide range of aryl bromides, demonstrating its utility in palladium-catalyzed cross-coupling reactions (Campeau, Rousseaux, & Fagnou, 2005).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    A study by Xia Liang (2007) outlines a method for synthesizing 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a POCl3/CH2Cl2/Et3N system. This process involves the selective chlorination of 2-methylpyridine N-oxide under mild conditions, demonstrating the chemical reactivity and synthesis potential of chloromethylpyridine compounds (Xia Liang, 2007).

  • Molecular Interactions and Complexes

    Dega-Szafran et al. (1997) explored the hydrogen bonding in complexes of substituted pyridine N-oxides with pentachlorophenol. They discovered that the N-oxide group of these compounds can form hydrogen bonds, indicating their potential utility in forming crystalline complexes (Z. Dega-Szafran et al., 1997).

Pharmaceutical and Medicinal Applications

  • Intermediate in Drug Synthesis: Gilbile et al. (2017) described the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate used in the production of Dexlansoprazole, a medication for gastroesophageal reflux disease (GERD). This showcases the role of chloromethylpyridine derivatives in pharmaceutical manufacturing (Rohidas Gilbile, R. Bhavani, Ritu Vyas, 2017).

Ligand and Coordination Chemistry

  • Formation of Ligands and Coordination Complexes: Binyamin et al. (2007) reported on the synthesis of pyridine and pyridine N-oxides functionalized with N,N-dimethylpropionamide. These compounds, including chloromethylpyridine derivatives, show potential as ligands in coordination chemistry, particularly in their interactions with rare earth elements (I. Binyamin et al., 2007).

Catalysis and Chemical Reactions

  • Role in Catalytic Reactions: Campeau et al. (2005) highlighted the use of pyridine N-oxides in catalytic direct arylation reactions. They found that these compounds, when used in palladium-catalyzed cross-coupling reactions, exhibit high selectivity and yield, underscoring their importance in catalytic processes (Louis-Charles Campeau, Sophie A. L. Rousseaux, K. Fagnou, 2005).

Spectroscopy and Material Science

  • Photoluminescent Properties: Pietraszkiewicz et al. (2012) conducted research on the photoluminescent properties of complexes formed with pyridine N-oxides. This research suggests potential applications in the field of materials science, particularly in the development of photoluminescent materials (M. Pietraszkiewicz, S. Mal, O. Pietraszkiewicz, 2012).

Safety And Hazards

2-Chloromethylpyridine, a related compound, is an analogue of nitrogen mustards and has been investigated for its mutagenicity . Specific safety and hazard information for 2-(Chloromethyl)pyridine 1-oxide is not provided in the search results.

Future Directions

While specific future directions for 2-(Chloromethyl)pyridine 1-oxide are not mentioned in the search results, there is a general interest in the late-stage functionalisation of pyridine-containing bioactive molecules . This approach offers efficient entries into unexplored structure–activity relationship, improvement of key pharmacokinetics properties, and access to new intellectual property space .

properties

IUPAC Name

2-(chloromethyl)-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-6-3-1-2-4-8(6)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAMWFWIEPZLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)CCl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295376
Record name 2-(chloromethyl)pyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)pyridine 1-oxide

CAS RN

31640-94-5
Record name 31640-94-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(chloromethyl)pyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AR Katritzky, GH Millet, RHM Noor… - The Journal of Organic …, 1978 - ACS Publications
Notes J. Org. Chem., Vol. 43, No. 20, 1978 3957 mosphere was added dropwise over 30 min “solution A”. After the feed, the cooling bath was removed and the mixture was stirred for 1 h…
Number of citations: 6 pubs.acs.org
GM Reddy, V Prasada Raju, JM Babu… - Synthetic …, 2008 - Taylor & Francis
… 4‐Methoxy‐3,5‐dimehtyl‐2‐chloromethyl‐pyridine‐1‐oxide (5 g, 0.026 mol, 11) in MeOH (50 mL) was added slowly to a solution of 2‐mercapto‐5‐methoxypyridine imidazole (5 g, …
Number of citations: 1 www.tandfonline.com
M Polasek, M Sedinova, J Kotek, L Vander Elst… - Inorganic …, 2009 - ACS Publications
Two macrocyclic ligands derived from H 4 dota containing three acetate pendant arms and one 2-methylpyridine-N-oxide coordinating unit were synthesized. The ligand H 3 do3apy NO …
Number of citations: 49 pubs.acs.org
NA Thiele, DJ Fiszbein, JJ Woods… - Inorganic Chemistry, 2020 - ACS Publications
Efficiently separating the chemically similar lanthanide ions into elementally pure compositions is one of the greatest scientific challenges of the 21st century. Although extensive …
Number of citations: 23 pubs.acs.org
F Pointillart, S Speed, B Lefeuvre, F Riobé, S Golhen… - Inorganics, 2015 - mdpi.com
The reaction between the 4,5-bis(2-pyridyl-N-oxidemethylthio)-4′,5′-dicarboxylic acid-tetrathiafulvalene-, dimethyl ester ligand (L) and the metallo-precursors Ln(hfac) 3 ·2H 2 O …
Number of citations: 4 www.mdpi.com
F Pointillart, B Le Guennic, T Cauchy… - Inorganic …, 2013 - ACS Publications
The reaction between (4,5-bis(2-pyridyl-N-oxidemethylthio)-4′,5′)-ethylenedithiotetrathiafulvene (L 1 ) or -methyldithiotetrathiafulvene (L 2 ) ligands and Ln(hfac) 3 ·nH 2 O precursors …
Number of citations: 69 pubs.acs.org
K Soussi, J Jung, F Pointillart, B Le Guennic… - Inorganic Chemistry …, 2015 - pubs.rsc.org
Three lanthanide-based complexes involving a tetrathiafulvalene derivative (L) in which the lanthanide ion has a pseudo-D4d symmetry have been reported. One is a dinuclear …
Number of citations: 55 pubs.rsc.org
F Pointillart, B Le Guennic, S Golhen, O Cador… - Inorganic …, 2013 - ACS Publications
The reaction between the tetrakis(2-pyridyl-N-oxidemethylthio)tetrathiafulvalene ligand (L) and Ln(hfac) 3 ·2H 2 O precursors (where hfac – = 1,1,1,5,5,5-hexafluoroacetylacetonate …
Number of citations: 41 pubs.acs.org
DJ Fiszbein, V Brown, NA Thiele, JJ Woods… - Inorganic …, 2021 - ACS Publications
The radionuclide 213 Bi can be applied for targeted α therapy (TAT): a type of nuclear medicine that harnesses α particles to eradicate cancer cells. To use this radionuclide for this …
Number of citations: 23 pubs.acs.org
J Salaam, L Tabti, S Bahamyirou, A Lecointre… - Inorganic …, 2018 - ACS Publications
A series of polynuclear assemblies based on ligand L (1,4,7-tris[hydrogen (6-methylpyridin-2-yl)phosphonate]-1,4,7-triazacyclononane) has been developed. The coordination …
Number of citations: 23 pubs.acs.org

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